2,5-dimethyl-N-(4-(4-methylpiperazine-1-carbonyl)phenyl)benzenesulfonamide
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Overview
Description
2,5-dimethyl-N-(4-(4-methylpiperazine-1-carbonyl)phenyl)benzenesulfonamide is a complex organic compound with a molecular formula of C20H25N3O3S and a molecular weight of 387.4958 g/mol . This compound features a piperazine moiety, which is commonly found in various pharmaceutical agents due to its biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-N-(4-(4-methylpiperazine-1-carbonyl)phenyl)benzenesulfonamide involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions typically involve the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,5-dimethyl-N-(4-(4-methylpiperazine-1-carbonyl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
2,5-dimethyl-N-(4-(4-methylpiperazine-1-carbonyl)phenyl)benzenesulfonamide has various scientific research applications:
Mechanism of Action
compounds with piperazine moieties often interact with biological targets such as receptors and enzymes, modulating their activity . The specific molecular targets and pathways involved would depend on the exact biological context in which the compound is studied.
Comparison with Similar Compounds
Similar Compounds
Trimetazidine: Used in the treatment of angina pectoris.
Ranolazine: Used in the treatment of chronic angina.
Befuraline: An antidepressant.
Aripiprazole: An antipsychotic.
Quetiapine: An antipsychotic.
Indinavir: An antiretroviral.
Sitagliptin: An antidiabetic.
Vestipitant: An antiemetic.
Uniqueness
What sets 2,5-dimethyl-N-(4-(4-methylpiperazine-1-carbonyl)phenyl)benzenesulfonamide apart is its unique combination of functional groups, which may confer distinct chemical and biological properties .
Properties
IUPAC Name |
2,5-dimethyl-N-[4-(4-methylpiperazine-1-carbonyl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S/c1-15-4-5-16(2)19(14-15)27(25,26)21-18-8-6-17(7-9-18)20(24)23-12-10-22(3)11-13-23/h4-9,14,21H,10-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQTWFXOJGONZNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)N3CCN(CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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